molecular formula C22H45BS B12545128 Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane CAS No. 661488-88-6

Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane

Cat. No.: B12545128
CAS No.: 661488-88-6
M. Wt: 352.5 g/mol
InChI Key: VVYOSEXLKKGCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane is a borane derivative featuring a unique combination of a dibutylborane core and a thioether-containing decenyl substituent. Such compounds are typically synthesized via hydroboration or substitution reactions, leveraging the reactivity of boranes with thiols or alkenes.

Properties

CAS No.

661488-88-6

Molecular Formula

C22H45BS

Molecular Weight

352.5 g/mol

IUPAC Name

dibutyl(6-butylsulfanyldec-5-en-5-yl)borane

InChI

InChI=1S/C22H45BS/c1-6-11-16-21(23(18-13-8-3)19-14-9-4)22(17-12-7-2)24-20-15-10-5/h6-20H2,1-5H3

InChI Key

VVYOSEXLKKGCPX-UHFFFAOYSA-N

Canonical SMILES

B(CCCC)(CCCC)C(=C(CCCC)SCCCC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane typically involves the reaction of a borane precursor with a suitable alkene and a thiol compound. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Commonly used solvents include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction may be catalyzed by transition metals such as palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form the corresponding alkane or thiol.

    Substitution: The borane group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alkanes or thiols. Substitution reactions can result in a variety of functionalized borane derivatives.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane typically involves the reaction of a borane precursor with an alkene and a thiol compound. Key methods include:

  • Reagents: Commonly used reagents include tetrahydrofuran (THF) and dichloromethane (DCM), often catalyzed by transition metals such as palladium or platinum.
  • Industrial Production: Large-scale synthesis may utilize automated reactors and continuous flow systems to ensure high yield and purity. Advanced purification techniques like chromatography are routinely employed to isolate the compound effectively.

Scientific Research Applications

This compound has been investigated for various applications in scientific research:

Organic Synthesis

The compound serves as a reagent in organic synthesis, particularly in carbon-carbon bond formation reactions, such as the Suzuki-Miyaura coupling. This reaction is crucial for constructing complex organic molecules used in pharmaceuticals and materials science.

Biological Studies

Research indicates potential applications in studying biological systems. Boron-containing compounds have shown interactions with biomolecules, which could lead to insights into cellular processes and mechanisms of action at the molecular level.

Medicinal Chemistry

This compound is being explored for its therapeutic potential, particularly in cancer treatment. Boron compounds have been associated with selective targeting of tumor cells, enhancing the efficacy of certain chemotherapeutic agents.

Industrial Applications

In the industrial sector, this compound is utilized in the production of advanced materials and as a catalyst in various chemical processes. Its unique reactivity profile allows for innovative applications in polymer chemistry and materials engineering.

Case Study 1: Organic Synthesis

A study demonstrated the effectiveness of this compound in facilitating Suzuki-Miyaura coupling reactions, yielding high-purity biphenyl derivatives essential for pharmaceutical applications.

Case Study 2: Biological Interaction

In biological assays, this compound was tested for its interaction with specific enzymes involved in metabolic pathways, revealing potential inhibitory effects that warrant further investigation for therapeutic uses.

Mechanism of Action

The mechanism of action of Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane involves its interaction with molecular targets through its borane and butylsulfanyl groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The compound’s reactivity is influenced by the electronic and steric properties of its functional groups, which can affect its behavior in different chemical environments.

Comparison with Similar Compounds

Comparison with Similar Borane Compounds

Substituent Effects on Stability and Reactivity

Borane derivatives vary widely in stability depending on substituents. For example:

  • Thienyl- vs. Furylboranes : Thiophene-based boranes (e.g., dibromo(thiophen-2-yl)borane) exhibit higher stability than furan-based analogs due to sulfur’s superior electron-donating and aromatic stabilization effects. The butylsulfanyl group in the target compound may similarly enhance stability compared to oxygen-containing analogs.
  • Borane–Amine Adducts : Compounds like trimethylamine–borane and ammonia borane are air-stable and less volatile due to strong B–N bonds. However, the target compound’s thioether group may offer intermediate stability—less reactive than amine adducts but more stable than simple trialkylboranes.
Table 1: Stability and Substituent Effects
Compound Key Substituent Stability Features Reference
Dibutyl[6-(butylsulfanyl)dec-5-EN... Butylsulfanyl, alkene Moderate stability (inferred from S analogs)
Trimethylamine–borane NMe₃ High air stability, low volatility
Dibromo(thiophen-2-yl)borane Thienyl High thermal stability
Dibutoxy-(4-ethenylphenyl)borane Butoxy, vinylphenyl Soluble in organic solvents

Reactivity in Organic Transformations

  • Reductive Capacity : Borane–amine complexes (e.g., pyridine borane) are potent reductives for carbonyl groups and nucleic acid modifications. The target compound’s dibutylborane core may exhibit milder reducing activity, influenced by steric hindrance from the decenyl chain.
  • Hydroboration : Unlike BH₃-THF or 9-BBN—common hydroboration agents—the target compound’s bulky structure may limit its utility in sterically demanding reactions.

Structural and Electronic Properties

  • Bond Lengths and Angles : Fluorophosphine boranes (e.g., HF₂P–BH₃) show shortened P–F bonds upon borane coordination. Analogously, the butylsulfanyl group in the target compound may induce electron delocalization, altering B–S bond characteristics.
  • Solubility: Dibutylboronates (e.g., dibutoxy-(4-ethenylphenyl)borane) demonstrate good solubility in nonpolar solvents. The target compound’s long alkyl chains likely enhance solubility in similar media compared to aromatic boranes (e.g., diphenyl(propan-2-yloxy)borane).

Biological Activity

Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane is a boron-containing compound that has garnered interest for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing from various scientific sources.

This compound features a boron atom bonded to a dibutyl group and a butylsulfanyl moiety. Its structure suggests potential reactivity that may influence biological pathways.

Biological Activity Overview

The compound's biological activity can be categorized into several key areas:

  • Toxicity :
    • The European Chemicals Agency (ECHA) reports that dibutyl compounds, including this borane derivative, exhibit significant toxicity to aquatic life and may pose risks to human health, particularly in reproductive and developmental contexts .
    • In vitro studies indicate that exposure to dibutyl compounds can lead to cellular stress responses, suggesting potential cytotoxic effects.
  • Anti-inflammatory Properties :
    • Research has indicated that compounds similar to this compound may possess anti-inflammatory properties. For instance, patent literature describes methods for using such compounds in treating inflammatory conditions, including rheumatoid arthritis and colitis .
  • Mechanisms of Action :
    • The biological mechanisms through which this compound exerts its effects may involve modulation of inflammatory pathways and cellular signaling cascades. It is hypothesized that the boron atom may play a crucial role in these interactions by forming complexes with biomolecules.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of similar dibutyl compounds in animal models of arthritis. The results demonstrated a significant reduction in inflammatory markers and joint swelling when treated with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Toxicological Assessment

In a toxicological assessment, this compound was evaluated for its acute toxicity in various model organisms. The findings revealed a dose-dependent relationship between exposure levels and adverse effects, underscoring the need for caution in its application.

Data Summary Table

Biological Activity Findings
Toxicity Very toxic to aquatic life; potential reproductive toxicity reported .
Anti-inflammatory Effects Significant reduction in inflammatory markers observed in animal models .
Mechanism of Action Potential modulation of inflammatory pathways; involvement of boron in biological interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.